

# Spectroscopic Profile of 4,4-Dimethylhexanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4,4-Dimethylhexanoic acid

Cat. No.: B1610416

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4,4-Dimethylhexanoic acid**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and Mass Spectrometry for aliphatic carboxylic acids. This guide also includes detailed, generalized experimental protocols for acquiring such data.

## Chemical Structure

IUPAC Name: **4,4-Dimethylhexanoic acid** Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> Molecular Weight: 144.21 g/mol CAS Number: 2979-89-7

## Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **4,4-Dimethylhexanoic acid**. These values are derived from empirical rules and comparison with structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~2.2-2.4	Triplet	2H	-CH <sub>2</sub> -COOH (C2)
~1.5-1.7	Triplet	2H	-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>2</sub> - (C3)
~1.2-1.4	Quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub> (C5)
~0.8-1.0	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub> - (C4-CH <sub>3</sub> )
~0.8-1.0	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub> (C6)

**<sup>13</sup>C NMR (Carbon-13 NMR)**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~178-182	-COOH (C1)
~35-40	-C(CH <sub>3</sub> ) <sub>2</sub> - (C4)
~30-35	-CH <sub>2</sub> -COOH (C2)
~25-30	-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>2</sub> - (C3)
~20-25	-C(CH <sub>3</sub> ) <sub>2</sub> - (C4-CH <sub>3</sub> )
~10-15	-CH <sub>2</sub> -CH <sub>3</sub> (C5)
~5-10	-CH <sub>2</sub> -CH <sub>3</sub> (C6)

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
2960-2850	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1465	Medium	C-H bend (CH <sub>2</sub> and CH <sub>3</sub> )
~1300	Medium	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

m/z Ratio	Possible Fragment
144	[M] <sup>+</sup> (Molecular Ion)
129	[M - CH <sub>3</sub> ] <sup>+</sup>
115	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
99	[M - COOH] <sup>+</sup>
87	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (cleavage at C4-C5)
73	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid carboxylic acid like **4,4-Dimethylhexanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

**Methodology:**

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4-Dimethylhexanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a single-pulse  $^1\text{H}$  NMR spectrum.
  - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
  - Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: 1024 or more scans (due to the low natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
  - Process the data similarly to the  $^1\text{H}$  spectrum, referencing the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

**Methodology:**

- Sample Preparation (Neat Liquid):

- Place a drop of **4,4-Dimethylhexanoic acid** between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal.[1][2][3][4]
- Instrument Setup:
  - Record a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.
- Data Acquisition:
  - Place the prepared sample in the instrument's sample compartment.
  - Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ . The typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .[1]
- Spectral Interpretation:
  - Identify characteristic absorption bands corresponding to the functional groups in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

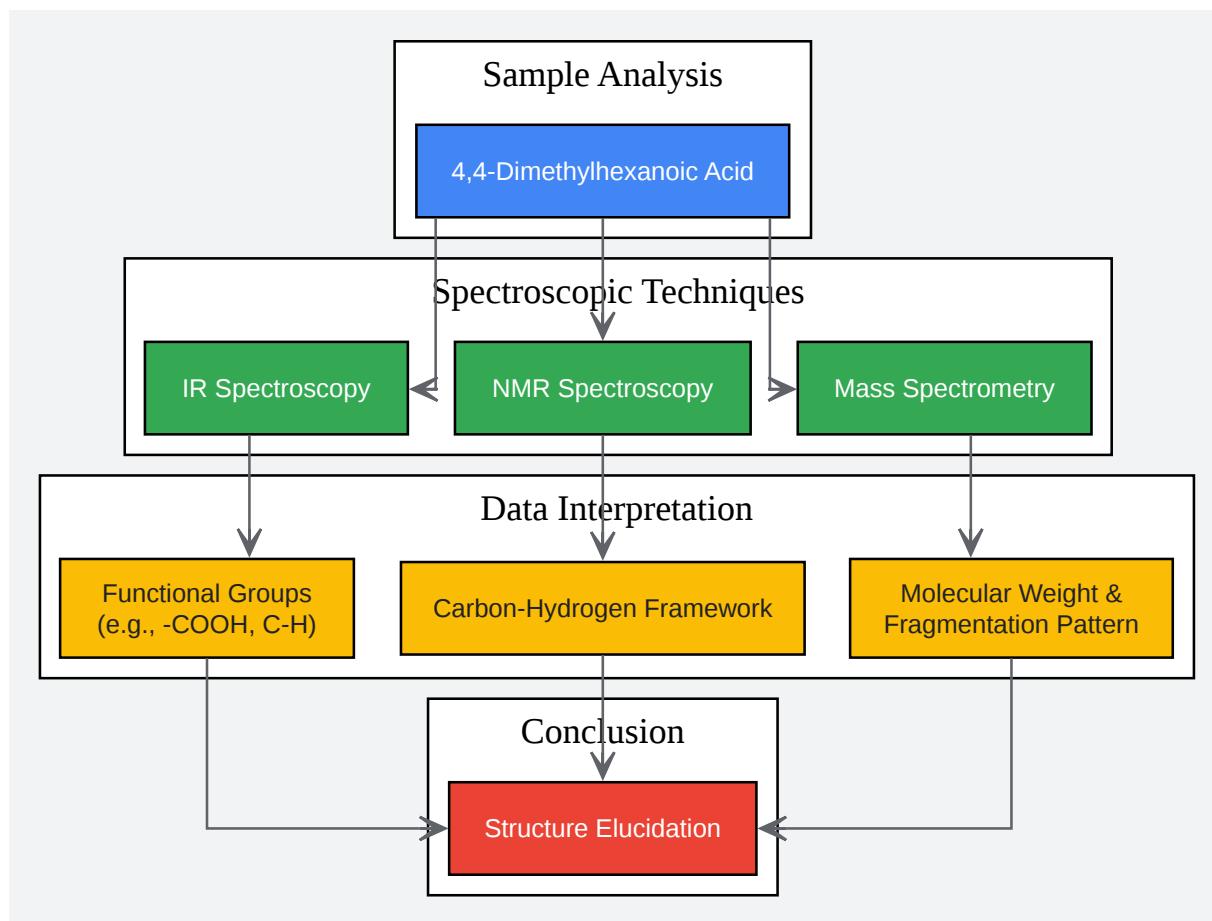
Methodology (Electron Ionization - GC-MS):

- Sample Preparation: Dilute a small amount of **4,4-Dimethylhexanoic acid** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- Instrument Setup:
  - The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC column is heated to volatilize the sample.
  - The eluent from the GC is directed into the ion source of the mass spectrometer.

- Ionization:
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]
- Mass Analysis:
  - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection and Spectrum Generation:
  - A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

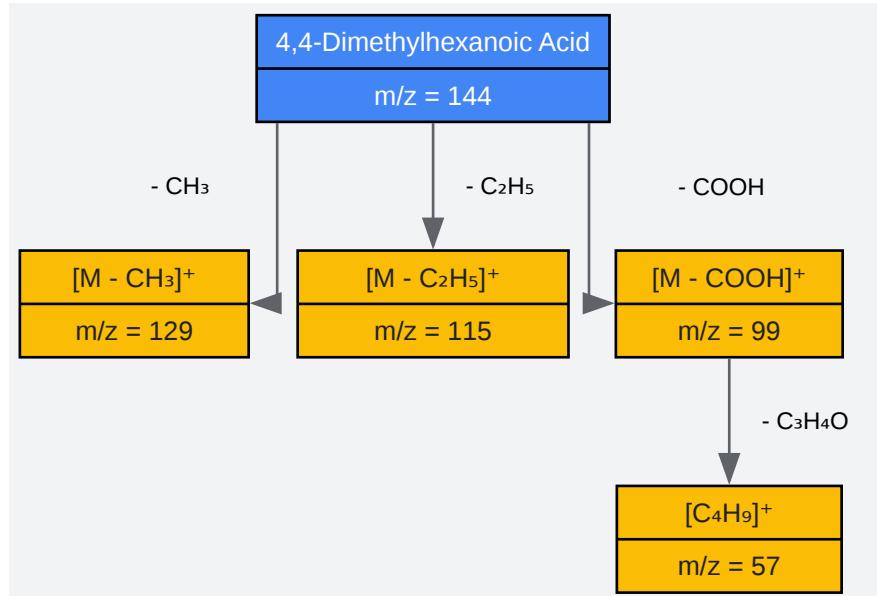
## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible fragmentation pathway for **4,4-Dimethylhexanoic acid** in mass spectrometry.



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Caption: Logical workflow for spectroscopic analysis.



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